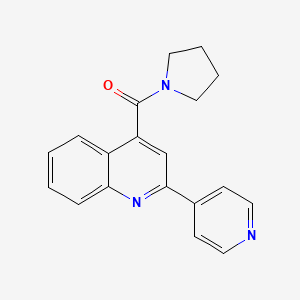
2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPQ is a member of the quinoline family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
作用機序
The exact mechanism of action of 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been found to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. In addition, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline is also relatively non-toxic, which makes it a useful tool for studying cellular pathways and mechanisms. However, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has some limitations, including its low potency and specificity for certain targets. In addition, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline, including the development of more potent and specific analogs. In addition, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline could be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline could also be used as a tool for studying cellular pathways and mechanisms involved in these diseases. Finally, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline could be studied for its potential use in combination therapies with other drugs to enhance therapeutic efficacy.
合成法
The synthesis of 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline typically involves a multi-step process that begins with the reaction of 4-chloro-2-nitroaniline with acetic anhydride to form 4-acetamido-2-nitroaniline. This intermediate is then reacted with 4-pyridinecarboxaldehyde to form 2-(4-pyridinyl)-4-acetamidoaniline. The final step involves the reaction of 2-(4-pyridinyl)-4-acetamidoaniline with pyrrolidine-1-carboxylic acid to form 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline.
科学的研究の応用
2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In addition, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been found to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
特性
IUPAC Name |
(2-pyridin-4-ylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(22-11-3-4-12-22)16-13-18(14-7-9-20-10-8-14)21-17-6-2-1-5-15(16)17/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSXMVXURDUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate](/img/structure/B6084268.png)

![2-(5-acetyl-3-thienyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6084282.png)
![(3-chlorophenyl){1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6084287.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(2-pyridinylcarbonyl)prolinamide](/img/structure/B6084294.png)
![6-[3-(hydroxymethyl)-1-piperidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6084302.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6084308.png)
![1-[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6084316.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(propylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6084334.png)
![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6084351.png)

![2-(methoxymethyl)-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6084370.png)
![N-methyl-1-(1-naphthylmethyl)-N-[(5-phenyl-3-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084378.png)
methanol](/img/structure/B6084391.png)